molecular formula C21H20N2O B5705973 N-(4-anilinophenyl)-3,5-dimethylbenzamide

N-(4-anilinophenyl)-3,5-dimethylbenzamide

Cat. No. B5705973
M. Wt: 316.4 g/mol
InChI Key: DWXCQFPXHXZGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-anilinophenyl)-3,5-dimethylbenzamide, also known as ADP-ribosylation factor 1 (ARF1) inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.

Mechanism of Action

N-(4-anilinophenyl)-3,5-dimethylbenzamide inhibits the activity of ARF1 by binding to its active site. This binding prevents the exchange of GDP for GTP, which is necessary for ARF1 activation. As a result, the downstream signaling pathways and cellular processes that depend on ARF1 activity are inhibited.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-3,5-dimethylbenzamide has been shown to have a wide range of biochemical and physiological effects. It inhibits the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, leading to the accumulation of proteins in the endoplasmic reticulum. This inhibition also affects the formation of clathrin-coated vesicles, which are involved in membrane trafficking. Additionally, N-(4-anilinophenyl)-3,5-dimethylbenzamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(4-anilinophenyl)-3,5-dimethylbenzamide has several advantages as a research tool. It is a highly specific inhibitor of ARF1, making it a valuable tool for investigating the role of ARF1 in various cellular processes. Additionally, it has been shown to have a wide range of effects on cellular processes, making it a versatile tool for investigating various cellular pathways.
However, there are also limitations to using N-(4-anilinophenyl)-3,5-dimethylbenzamide in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, its effects on cellular processes can be complex and difficult to interpret, making it important to carefully design experiments to ensure accurate interpretation of results.

Future Directions

There are several future directions for research on N-(4-anilinophenyl)-3,5-dimethylbenzamide. One area of interest is investigating its potential as a therapeutic agent for various diseases. Its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines makes it a potential candidate for cancer therapy. Additionally, its effects on membrane trafficking and protein transport make it a potential candidate for treating various genetic diseases.
Another area of interest is investigating the downstream signaling pathways affected by ARF1 inhibition. Understanding the complex network of signaling pathways affected by ARF1 inhibition could provide valuable insights into various cellular processes and potentially lead to the development of new therapeutic targets.
In conclusion, N-(4-anilinophenyl)-3,5-dimethylbenzamide is a valuable tool for investigating various cellular processes. Its specific inhibition of ARF1 and wide range of effects on cellular processes make it a versatile tool for scientific research. However, its cytotoxic effects at high concentrations and complex effects on cellular processes highlight the importance of careful experimental design and interpretation of results. Future research on N-(4-anilinophenyl)-3,5-dimethylbenzamide has the potential to lead to the development of new therapeutic targets for various diseases.

Synthesis Methods

The synthesis of N-(4-anilinophenyl)-3,5-dimethylbenzamide involves the reaction of 4-aminobenzoic acid with 3,5-dimethylbenzoyl chloride in the presence of a base such as pyridine. The resulting product is then treated with aniline to form the final compound. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

N-(4-anilinophenyl)-3,5-dimethylbenzamide has been widely used in scientific research as an ARF1 inhibitor. ARF1 is a small GTPase that plays a crucial role in various cellular processes such as membrane trafficking, cytoskeleton organization, and cell signaling. Inhibition of ARF1 activity can lead to a wide range of cellular effects, making it a valuable tool for investigating various cellular processes.

properties

IUPAC Name

N-(4-anilinophenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-15-12-16(2)14-17(13-15)21(24)23-20-10-8-19(9-11-20)22-18-6-4-3-5-7-18/h3-14,22H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXCQFPXHXZGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-[4-(phenylamino)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.